molecular formula C7H9Cl2NO B1584564 5-Chloro-2-methoxyaniline hydrochloride CAS No. 4274-03-7

5-Chloro-2-methoxyaniline hydrochloride

Cat. No.: B1584564
CAS No.: 4274-03-7
M. Wt: 194.06 g/mol
InChI Key: ASEYMHNCCXSHIL-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyaniline hydrochloride: is an organic compound with the molecular formula C7H9Cl2NO. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This compound is commonly used in the synthesis of dyes, pigments, and other organic compounds .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methoxyaniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or altering their conformation, which can lead to changes in their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of this compound becomes more pronounced at specific dosage levels. High doses can result in toxicity, affecting various organs and systems within the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. Additionally, this compound can affect the overall metabolic balance within cells, impacting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different compartments. The localization and accumulation of this compound can influence its activity and function, as it may concentrate in specific areas where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-methoxyaniline hydrochloride can be synthesized through the methoxylation, reduction, and salt-forming reaction of 2,5-dichloronitrobenzene . The general steps involve:

    Methoxylation: Introduction of the methoxy group to the aromatic ring.

    Reduction: Reduction of the nitro group to an amino group.

    Salt Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and filtration to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-methoxyaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide or other alkoxides are commonly used.

Major Products:

Comparison with Similar Compounds

  • 2-Amino-4-chloroanisole
  • 5-Chloro-o-anisidine
  • 6-Chloro-m-anisidine hydrochloride

Comparison: 5-Chloro-2-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position of the chlorine and methoxy groups on the aromatic ring .

Properties

IUPAC Name

5-chloro-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEYMHNCCXSHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-03-4 (Parent)
Record name C.I. 37120
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DSSTOX Substance ID

DTXSID3063386
Record name Benzenamine, 5-chloro-2-methoxy-, hydrochloride
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Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4274-03-7
Record name Benzenamine, 5-chloro-2-methoxy-, hydrochloride (1:1)
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Record name C.I. 37120
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Record name Hindamine Red R
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Record name Benzenamine, 5-chloro-2-methoxy-, hydrochloride (1:1)
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Record name Benzenamine, 5-chloro-2-methoxy-, hydrochloride
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Record name 5-chloro-2-methoxyanilinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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